2-[4-chloro-3,5-bis(1-methylpyrazol-4-yl)pyrazol-1-yl]-N-cyclohexylacetamide
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Overview
Description
2-[4-chloro-3,5-bis(1-methylpyrazol-4-yl)pyrazol-1-yl]-N-cyclohexylacetamide is a complex organic compound featuring multiple pyrazole rings and a cyclohexylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-chloro-3,5-bis(1-methylpyrazol-4-yl)pyrazol-1-yl]-N-cyclohexylacetamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of Pyrazole Rings: The initial step involves the synthesis of 1-methylpyrazole derivatives through the reaction of hydrazine with 1,3-diketones under acidic conditions.
Coupling Reactions: The chlorinated pyrazole derivatives are then coupled with other pyrazole rings using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Acylation: The final step involves the acylation of the coupled pyrazole intermediate with cyclohexylacetyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole rings, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, targeting the carbonyl group in the acetamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in DMF for azide substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azide or other substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The pyrazole rings are known to interact with various biological targets, making this compound a candidate for drug development.
Medicine
Medicinally, this compound and its derivatives are explored for their anti-inflammatory, anticancer, and antimicrobial properties. The presence of multiple pyrazole rings enhances its binding affinity to biological targets, potentially leading to effective therapeutic agents.
Industry
In the industrial sector, this compound is investigated for its use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-[4-chloro-3,5-bis(1-methylpyrazol-4-yl)pyrazol-1-yl]-N-cyclohexylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole rings can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, inhibiting their activity. Additionally, the compound can modulate signaling pathways by binding to receptors, altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-chloro-3,5-dimethylpyrazol-1-yl]-N-cyclohexylacetamide
- 2-[4-bromo-3,5-bis(1-methylpyrazol-4-yl)pyrazol-1-yl]-N-cyclohexylacetamide
- 2-[4-chloro-3,5-bis(1-ethylpyrazol-4-yl)pyrazol-1-yl]-N-cyclohexylacetamide
Uniqueness
The uniqueness of 2-[4-chloro-3,5-bis(1-methylpyrazol-4-yl)pyrazol-1-yl]-N-cyclohexylacetamide lies in its specific substitution pattern on the pyrazole rings, which can significantly influence its chemical reactivity and biological activity. The presence of the chlorine atom and the cyclohexylacetamide moiety provides distinct physicochemical properties, such as increased lipophilicity and potential for specific interactions with biological targets.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C19H24ClN7O |
---|---|
Molecular Weight |
401.9 g/mol |
IUPAC Name |
2-[4-chloro-3,5-bis(1-methylpyrazol-4-yl)pyrazol-1-yl]-N-cyclohexylacetamide |
InChI |
InChI=1S/C19H24ClN7O/c1-25-10-13(8-21-25)18-17(20)19(14-9-22-26(2)11-14)27(24-18)12-16(28)23-15-6-4-3-5-7-15/h8-11,15H,3-7,12H2,1-2H3,(H,23,28) |
InChI Key |
SWOUEBRQZLBVNK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C(=NN2CC(=O)NC3CCCCC3)C4=CN(N=C4)C)Cl |
Origin of Product |
United States |
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